N-octadec-9,15-dienoylpyrrolidine
Description
N-Octadec-9,15-dienoylpyrrolidine (CAS 56630-65-0) is a pyrrolidine-derived compound characterized by an 18-carbon acyl chain (octadec-9,15-dienoyl) attached to the nitrogen atom of the pyrrolidine ring. The presence of two double bonds at positions 9 and 15 in the aliphatic chain distinguishes it from saturated or mono-unsaturated analogs. This structural feature likely enhances its flexibility and reactivity, making it relevant in lipid biochemistry, surfactant research, or as a precursor for synthetic modifications.
Properties
CAS No. |
56630-65-0 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadeca-9,15-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4,9-10H,2,5-8,11-21H2,1H3 |
InChI Key |
TXHWNWVNRHSUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octadec-9,15-dienoylpyrrolidine typically involves the reaction of octadec-9,15-dienoic acid with pyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-octadec-9,15-dienoylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-octadec-9,15-dienoylpyrrolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-octadec-9,15-dienoylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between N-octadec-9,15-dienoylpyrrolidine and structurally related pyrrolidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 56630-65-0 | C22H38N2O | 346.55 g/mol | 18-carbon chain with double bonds at C9, C15 |
| 1-(3,6-Dimethylpentadecanoyl)pyrrolidine | 56630-62-7 | C21H39NO | 321.55 g/mol | 15-carbon chain with methyl branches at C3, C6 |
| N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide | 936751-11-0 | C10H17N3O2S | 243.33 g/mol | Short-chain acetamide with thioxo and propyl groups |
Key Observations:
- Chain Length and Unsaturation: this compound’s longer acyl chain and dienoyl structure contrast with the shorter, branched chain of 1-(3,6-Dimethylpentadecanoyl)pyrrolidine. The double bonds in the former may enhance hydrophobicity and membrane interaction compared to saturated analogs .
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